molecular formula C6H14N2O2S B13335470 Aminopropyl-L-cysteine

Aminopropyl-L-cysteine

Cat. No.: B13335470
M. Wt: 178.26 g/mol
InChI Key: MCOAXHFOWFTLRB-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Aminopropyl)-L-cysteine is an organic compound that features both an amino group and a thiol group. This compound is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. The presence of the amino group makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropyl)-L-cysteine typically involves the reaction of L-cysteine with 3-aminopropyl reagents. One common method is the reaction of L-cysteine with 3-aminopropyltriethoxysilane under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the pH is carefully monitored to ensure the stability of the thiol group.

Industrial Production Methods

In industrial settings, the production of (3-Aminopropyl)-L-cysteine can be scaled up using similar synthetic routes. The process involves the use of large reactors where the reaction conditions such as temperature, pH, and concentration of reactants are meticulously controlled to maximize yield and purity. The product is then purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropyl)-L-cysteine undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other mild oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents can be used for substitution reactions involving the amino group.

Major Products

    Oxidation: Formation of disulfide bonds.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(3-Aminopropyl)-L-cysteine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of protein structure and function due to its ability to form disulfide bonds.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of various biomaterials and as a functional group in surface modification techniques.

Mechanism of Action

The mechanism of action of (3-Aminopropyl)-L-cysteine involves its ability to interact with various molecular targets through its amino and thiol groups. The thiol group can form disulfide bonds with cysteine residues in proteins, thereby affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteine: The parent compound, which lacks the 3-aminopropyl group.

    N-Acetylcysteine: A derivative of cysteine with an acetyl group attached to the amino group.

    S-Adenosylmethionine: Another sulfur-containing compound involved in various biological processes.

Uniqueness

(3-Aminopropyl)-L-cysteine is unique due to the presence of both an amino group and a thiol group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

(2R)-2-(3-aminopropylamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C6H14N2O2S/c7-2-1-3-8-5(4-11)6(9)10/h5,8,11H,1-4,7H2,(H,9,10)/t5-/m0/s1

InChI Key

MCOAXHFOWFTLRB-YFKPBYRVSA-N

Isomeric SMILES

C(CN)CN[C@@H](CS)C(=O)O

Canonical SMILES

C(CN)CNC(CS)C(=O)O

Origin of Product

United States

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